L-Alanine-2-13C is a stable isotope-labeled (SIL) amino acid used as a tracer to investigate central carbon metabolism. As a direct precursor to pyruvate, it enables researchers to precisely track the carbon atom at the C2 position as it enters the Tricarboxylic Acid (TCA) cycle and other key pathways like gluconeogenesis. This positional information is critical for quantitative metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM), where the specific fate of each carbon atom in a molecule reveals the activity of distinct enzymatic pathways.
The procurement of a specific alanine isotopomer is dictated by the metabolic question, as the label's position determines its fate and analytical utility. Substituting L-Alanine-2-13C with L-Alanine-1-13C is unsuitable for tracing carbon through the TCA cycle because the C1 label is immediately lost as 13CO2 during the pyruvate dehydrogenase (PDH) reaction. Using unlabeled L-alanine provides no tracing data, while uniformly labeled L-Alanine (13C3) introduces complex 13C-13C J-coupling, which complicates NMR spectral analysis and can obscure the interpretation of specific pathway fluxes compared to the clean, singlet signal from a single C2 label. Therefore, for precise quantification of anaplerosis or gluconeogenesis, the C2-labeled form is required to ensure the isotopic marker is retained and tracked through the relevant metabolic transformations.
The C2 position of alanine is critical for distinguishing the entry of pyruvate into the TCA cycle via pyruvate carboxylase (PC) for anaplerosis versus pyruvate dehydrogenase (PDH) for oxidation. Unlike the C1 label, which is lost in the PDH reaction, the C2 label is retained through the PC pathway. In studies of perfused mouse liver using 13C-pyruvate (the metabolic product of alanine), isotopomer analysis of glutamate demonstrated that anaplerotic flux through PC was approximately sevenfold greater than oxidative flux through PDH. This level of pathway differentiation is only possible when the label is on a carbon that persists through the carboxylation reaction, making L-Alanine-2-13C a necessary precursor for these measurements.
| Evidence Dimension | Ratio of Pyruvate Carboxylase (PC) to Pyruvate Dehydrogenase (PDH) flux |
| Target Compound Data | Enables measurement of PC flux by tracking the C2 position into TCA cycle intermediates. |
| Comparator Or Baseline | L-Alanine-1-13C: Label is lost as CO2 in the PDH reaction, preventing a direct comparison of subsequent metabolic fates. |
| Quantified Difference | PC/PDH flux ratio was 7.6 ± 2.0, demonstrating PC dominance. |
| Conditions | Isotopomer analysis of glutamate in perfused mouse liver tissue extracts after administration of [U-13C]pyruvate. |
This allows for accurate quantification of anaplerosis, a critical pathway in cancer and diabetes research, which is not possible with C1-labeled alanine.
To accurately trace the conversion of alanine to glucose, the isotopic label must be on the carbon backbone (C2 or C3) rather than the carboxyl group (C1). A study using [2,3-13C2]alanine in human neonates directly quantified the contribution of alanine to glucose production. By 8 hours of age, 9.3 ± 2.3% of blood glucose in appropriate-for-gestational-age infants and 12.9 ± 2.4% in small-for-gestational-age infants was derived from the infused alanine tracer. This direct measurement of carbon backbone incorporation is impossible with L-Alanine-1-13C, as the label would be lost prior to gluconeogenic synthesis.
| Evidence Dimension | Contribution of Alanine to Blood Glucose Pool |
| Target Compound Data | 9.3% to 12.9% of blood glucose was synthesized from the alanine carbon backbone. |
| Comparator Or Baseline | L-Alanine-1-13C: Contribution would be undetectable as the 13C label is cleaved off as CO2 before entering the gluconeogenic pathway. |
| Quantified Difference | Provides a quantitative measure of gluconeogenesis versus a zero-signal baseline from a C1 tracer. |
| Conditions | In vivo constant infusion of [2,3-13C2]alanine in human neonates between 4 and 8 hours of postnatal age. |
For researchers studying glucose homeostasis and metabolic disorders, this compound is essential for quantifying the rate of new glucose synthesis from amino acid precursors.
In 13C NMR-based metabolomics, the use of a single, position-specific label like L-Alanine-2-13C offers a significant processability advantage over uniformly labeled comparators. The C2 label in this compound appears as a simple singlet peak in the 13C spectrum. In contrast, uniformly labeled [13C3]alanine produces a complex 'doublet of doublets' signal for the C2 carbon due to J-coupling with adjacent 13C nuclei at the C1 and C3 positions. This spectral simplicity facilitates more straightforward and robust quantification of isotopic enrichment, which is a critical parameter in metabolic flux analysis.
| Evidence Dimension | 13C NMR Signal Complexity for Alanine C2 Carbon |
| Target Compound Data | Singlet peak (s). |
| Comparator Or Baseline | Uniformly labeled [13C3]alanine: Doublet of doublets (dd). |
| Quantified Difference | Qualitative shift from a complex, split signal to a simple, single peak. |
| Conditions | Standard 13C NMR spectroscopy. |
This simplifies data processing and improves the accuracy of quantification in NMR-based flux studies, reducing analytical overhead and potential sources of error.
In many cancer cells, the TCA cycle is heavily reliant on anaplerotic input to supply biomass precursors. L-Alanine-2-13C is the correct choice for dissecting the flux through pyruvate carboxylase (PC) versus pyruvate dehydrogenase (PDH), allowing researchers to quantify the reliance of a specific cancer cell line on anaplerotic pathways for survival and proliferation.
This tracer is ideally suited for in vivo studies to quantify the rate of glucose production from amino acid sources in the liver. Its use allows for the direct measurement of carbon flow from the alanine backbone into the glucose pool, providing critical data for understanding dysregulated glucose homeostasis in diseases like type 2 diabetes or non-alcoholic fatty liver disease.
For research groups employing 13C NMR as their primary analytical platform for metabolic flux analysis, L-Alanine-2-13C provides a distinct advantage in data quality. The resulting singlet signal for the C2 carbon simplifies spectral deconvolution and quantification, making it the preferred precursor when analytical precision and processing efficiency are paramount.